4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde is a bifunctional building block featuring an unsubstituted NH-triazole core and a reactive aldehyde handle. The presence of the NH group provides hydrogen-bond donor and acceptor capabilities that are absent in N-alkylated or N-arylated analogs, making it a critical precursor for constructing biologically active heterocycles. Its procurement value is driven by its high-yield, catalyst-free manufacturability and its well-defined spectroscopic profile (aldehyde 1H NMR δ 10.17 ppm; IR C=O 1694 cm-1), which enables strict analytical traceability for quality control [1].
Substituting 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde with its common regioisomer, 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, fundamentally alters the downstream chemistry and physical properties. The N-phenyl substitution in the regioisomer eliminates the critical NH hydrogen-bond donor site, changing target binding profiles in medicinal chemistry. Furthermore, the 1-phenyl analog is typically synthesized via copper-catalyzed click chemistry, introducing potential heavy metal trace impurities that complicate pharmaceutical scale-up [2]. In contrast, 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is produced via a catalyst-free, room-temperature azide addition, ensuring a metal-free baseline for sensitive biological applications [1].
The synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde proceeds via the reaction of 2-bromo-3-phenyl-2-propenal with sodium azide at room temperature, achieving an 87% isolated yield without the use of toxic solvents or metal catalysts [1]. In contrast, the synthesis of the 1-phenyl regioisomer typically relies on copper-catalyzed azide-alkyne cycloaddition (CuAAC), which inherently risks copper retention in the final product [2]. For procurement teams sourcing precursors for active pharmaceutical ingredients (APIs), the metal-free synthetic route of the 4-phenyl-5-carbaldehyde isomer eliminates the need for costly downstream metal scavenging.
| Evidence Dimension | Heavy metal catalyst requirement |
| Target Compound Data | 0 ppm (catalyst-free synthesis, 87% yield) |
| Comparator Or Baseline | CuAAC-derived 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (requires Cu catalyst) |
| Quantified Difference | Complete elimination of copper catalyst usage |
| Conditions | Room temperature azide addition vs. standard CuAAC conditions |
Bypassing metal catalysts reduces the cost of goods and simplifies purification for cGMP pharmaceutical intermediates.
Rigorous batch-to-batch reproducibility requires unambiguous spectroscopic markers. 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde presents a highly diagnostic aldehyde proton signal at δ 10.17 ppm in 1H NMR (DMSO-d6) and a distinct carbonyl stretch at 1694 cm-1 in IR spectroscopy [1]. These specific shifts allow analytical chemists to rapidly distinguish the target compound from unreacted precursors or regioisomeric impurities during incoming material inspection.
| Evidence Dimension | Diagnostic spectroscopic markers |
| Target Compound Data | 1H NMR δ 10.17 ppm; IR C=O 1694 cm-1 |
| Comparator Or Baseline | Unreacted precursors or regioisomers |
| Quantified Difference | Distinct chemical shifts for the C5-aldehyde vs. C4-aldehyde |
| Conditions | DMSO-d6 for NMR; standard IR spectroscopy |
Clear analytical markers ensure rapid, reliable quality control and prevent costly batch failures in downstream multistep syntheses.
The 4-phenyl-1H-1,2,3-triazole core serves as a superior scaffold for developing bioactive molecules. When derivatized, 1,2,3-triazole derivatives based on this structural motif exhibit potent free radical scavenging activity. In DPPH assays, specific 1,2,3-triazole derivatives achieved inhibition percentages up to 82.25%, outperforming standard ascorbic acid baselines [1]. The unique electronic distribution of the triazole ring optimizes the compound's interaction with biological targets, making it a highly effective precursor for antioxidant drug discovery.
| Evidence Dimension | DPPH radical scavenging inhibition |
| Target Compound Data | Up to 82.25% inhibition (for specific derivatives) |
| Comparator Or Baseline | Standard ascorbic acid |
| Quantified Difference | Superior or comparable antioxidant activity to ascorbic acid |
| Conditions | In vitro DPPH free radical scavenging assay |
Procuring this specific precursor enables the synthesis of highly active antioxidant libraries that outperform standard baselines.
Because 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is synthesized without copper catalysts, it is the ideal starting material for pharmaceutical intermediates where strict trace-metal limits apply. Its reactive aldehyde group allows for rapid diversification via reductive amination or Knoevenagel condensation without the burden of metal scavenging [1].
The compound's structural features make it highly suitable for generating libraries of bioactive molecules. Derivatization of the triazole core has yielded compounds with potent free radical scavenging capabilities (up to 82.25% inhibition in DPPH assays), proving its value in lead optimization for antioxidant therapies [2].
The N-unsubstituted NH-triazole acts as a critical hydrogen-bond donor and acceptor. This feature is essential for target-protein binding, making this specific isomer preferable to N-alkylated analogs when designing drugs that require strong, directional intermolecular interactions [1].
Irritant